2-(2-Methylmorpholin-4-yl)benzaldehyde
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Overview
Description
2-(2-Methylmorpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a morpholine ring, which is further substituted with a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylmorpholin-4-yl)benzaldehyde typically involves the reaction of 2-methylmorpholine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylmorpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 2-(2-Methylmorpholin-4-yl)benzoic acid.
Reduction: 2-(2-Methylmorpholin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methylmorpholin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(2-Methylmorpholin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
2-(2-Morpholin-4-yl)benzaldehyde: Lacks the methyl group on the morpholine ring.
2-(2-Methylmorpholin-4-yl)acetaldehyde: Has an acetaldehyde group instead of a benzaldehyde group.
2-(2-Methylmorpholin-4-yl)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 2-(2-Methylmorpholin-4-yl)benzaldehyde is unique due to the presence of both the morpholine ring and the benzaldehyde group, which confer distinct chemical reactivity and biological activity. The methyl substitution on the morpholine ring further enhances its properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-methylmorpholin-4-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-8-13(6-7-15-10)12-5-3-2-4-11(12)9-14/h2-5,9-10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUIIOCMZOJYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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